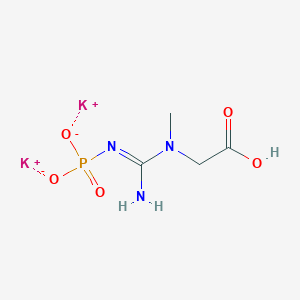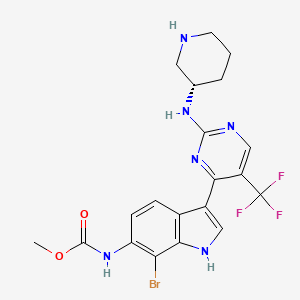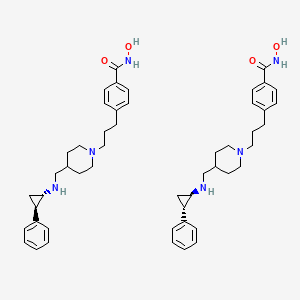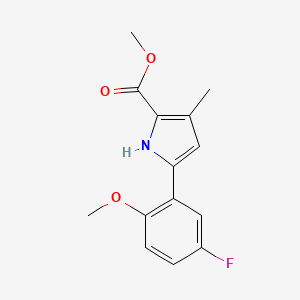
Mal-C6-alpha-Amanitin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-C6-alpha-Amanitin is a compound that combines the potent RNA polymerase II inhibitor alpha-Amanitin with the ADC linker Mal-C6. This conjugate is primarily used in antibody-drug conjugates (ADCs) for targeted cancer therapy due to its potent antitumor activity .
Métodos De Preparación
The synthesis of Mal-C6-alpha-Amanitin involves the conjugation of alpha-Amanitin with the Mal-C6 linker. The process typically includes the following steps:
Activation of the Mal-C6 linker: The Mal-C6 linker is activated to form a reactive intermediate.
Conjugation with alpha-Amanitin: The activated Mal-C6 linker is then reacted with alpha-Amanitin under controlled conditions to form the final conjugate.
Industrial production methods for this compound are not widely documented, but they likely involve similar steps with optimization for large-scale synthesis.
Análisis De Reacciones Químicas
Mal-C6-alpha-Amanitin undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the Mal-C6 linker.
Reduction: Reduction reactions can also occur, affecting the disulfide bonds in the molecule.
Substitution: The compound can participate in substitution reactions, especially at the reactive sites of the Mal-C6 linker.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions but typically involve modified forms of the original conjugate.
Aplicaciones Científicas De Investigación
Mal-C6-alpha-Amanitin has several scientific research applications:
Cancer Therapy: It is used in ADCs for targeted cancer therapy, leveraging the cytotoxicity of alpha-Amanitin to kill cancer cells.
Biological Research: The compound is used to study the inhibition of RNA polymerase II and its effects on cellular transcription.
Drug Development: Researchers use this compound to develop new ADCs and explore their therapeutic potential.
Mecanismo De Acción
Mal-C6-alpha-Amanitin exerts its effects by inhibiting RNA polymerase II, a crucial enzyme in the transcription process. The alpha-Amanitin component binds to the largest subunit of RNA polymerase II, Rpb1, leading to a reduction in cellular transcription levels and ultimately causing cell death . This mechanism is particularly effective in targeting cancer cells, which rely heavily on transcription for rapid proliferation.
Comparación Con Compuestos Similares
Mal-C6-alpha-Amanitin is unique due to its combination of alpha-Amanitin and the Mal-C6 linker. Similar compounds include:
Auristatin: Another potent cytotoxic agent used in ADCs.
Camptothecins: A class of compounds that inhibit topoisomerase I.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in cancer therapy.
Compared to these compounds, this compound offers a unique mechanism of action by targeting RNA polymerase II, making it a valuable tool in cancer therapy.
Propiedades
Fórmula molecular |
C55H78N12O17S |
|---|---|
Peso molecular |
1211.3 g/mol |
Nombre IUPAC |
N-[6-[[(1R,4S,8R,10S,13S,16S,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C55H78N12O17S/c1-4-29(2)47-52(80)59-24-43(73)60-38-28-85(83)54-34(33-14-13-32(21-35(33)63-54)84-19-11-6-5-9-17-57-42(72)12-8-7-10-18-66-45(75)15-16-46(66)76)22-36(49(77)58-25-44(74)64-47)61-53(81)48(30(3)40(70)27-68)65-51(79)39-20-31(69)26-67(39)55(82)37(23-41(56)71)62-50(38)78/h13-16,21,29-31,36-40,47-48,63,68-70H,4-12,17-20,22-28H2,1-3H3,(H2,56,71)(H,57,72)(H,58,77)(H,59,80)(H,60,73)(H,61,81)(H,62,78)(H,64,74)(H,65,79)/t29-,30-,31+,36-,37-,38-,39-,40-,47-,48-,85?/m0/s1 |
Clave InChI |
AZOYRQMJVHMVBB-HSXFGRQBSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)CCCCCN6C(=O)C=CC6=O |
SMILES canónico |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)CCCCCN6C(=O)C=CC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)


![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)


![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)

![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)




